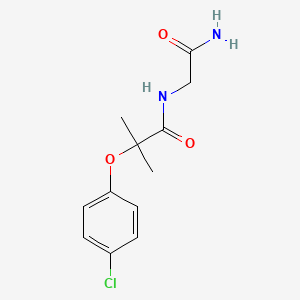![molecular formula C10H20NO4P B14616651 Diethyl [tert-butoxy(cyano)methyl]phosphonate CAS No. 59463-49-9](/img/structure/B14616651.png)
Diethyl [tert-butoxy(cyano)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [tert-butoxy(cyano)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tert-butoxy(cyano)methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [tert-butoxy(cyano)methyl]phosphonate typically involves the reaction of diethyl phosphite with tert-butyl bromoacetate and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:
Reaction of Diethyl Phosphite with tert-Butyl Bromoacetate: This step involves the nucleophilic substitution of the bromine atom by the phosphite group.
Addition of Sodium Cyanide: Sodium cyanide is then added to introduce the cyano group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [tert-butoxy(cyano)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Diethyl [tert-butoxy(cyano)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl [tert-butoxy(cyano)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The cyano group can also participate in nucleophilic addition reactions, further enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [cyano(methyl)]phosphonate: Lacks the tert-butoxy group, making it less bulky and potentially less sterically hindered.
Diethyl [tert-butoxy(methyl)]phosphonate: Lacks the cyano group, reducing its reactivity in nucleophilic addition reactions.
Diethyl [tert-butoxy(ethyl)]phosphonate: Contains an ethyl group instead of a cyano group, altering its chemical properties and reactivity.
Uniqueness
Diethyl [tert-butoxy(cyano)methyl]phosphonate is unique due to the presence of both the tert-butoxy and cyano groups. This combination provides a balance of steric bulk and reactivity, making it a versatile compound for various applications in synthesis and research.
Propriétés
Numéro CAS |
59463-49-9 |
|---|---|
Formule moléculaire |
C10H20NO4P |
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C10H20NO4P/c1-6-13-16(12,14-7-2)9(8-11)15-10(3,4)5/h9H,6-7H2,1-5H3 |
Clé InChI |
XKFOVAFSZZPVTI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C#N)OC(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)

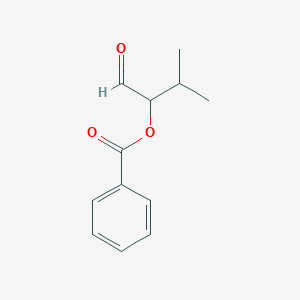
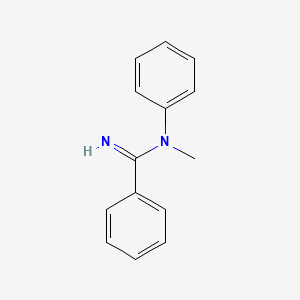
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
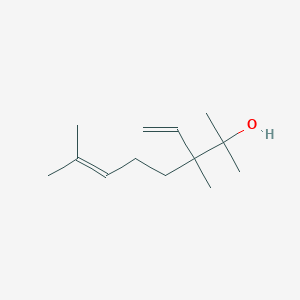
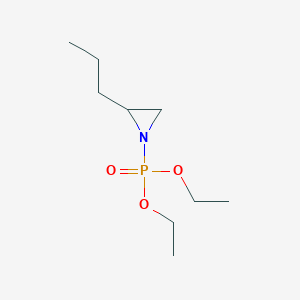
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)


